

Application Notes and Protocols for Fluorometric Assay of G6PDH Activity

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Compound of Interest

Compound Name: *d-glucose 6-phosphate disodium salt*

Cat. No.: *B162707*

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Introduction

Glucose-6-phosphate dehydrogenase (G6PDH) is a critical enzyme in the pentose phosphate pathway, playing a vital role in cellular redox regulation by producing NADPH. Deficiencies in G6PDH activity can lead to various pathological conditions, including hemolytic anemia. Consequently, the accurate and sensitive measurement of G6PDH activity is crucial for basic research, clinical diagnostics, and drug development. This document provides a detailed protocol for a highly sensitive fluorometric assay to determine G6PDH activity using D-glucose 6-phosphate as the substrate. The assay is suitable for high-throughput screening and can be adapted for various sample types.

Assay Principle

The fluorometric assay for G6PDH activity is based on the enzymatic conversion of NADP⁺ to NADPH by G6PDH. The amount of NADPH produced is directly proportional to the G6PDH activity in the sample. The generated NADPH is then used in a coupled enzymatic reaction to reduce a fluorogenic probe, such as resazurin, into a highly fluorescent product, resorufin. The resulting fluorescence is measured at an appropriate excitation and emission wavelength, providing a sensitive readout of G6PDH activity.^{[1][2][3][4]}

The enzymatic reactions can be summarized as follows:

- Glucose-6-Phosphate + NADP+ $\xrightarrow{\text{(G6PDH)}}$ 6-Phosphoglucono- δ -lactone + NADPH + H+
- NADPH + Resazurin (weakly fluorescent) $\xrightarrow{\text{(Diaphorase)}}$ NADP+ + Resorufin (highly fluorescent)

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage
G6PDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl ₂)	Various	-	4°C
D-Glucose 6- Phosphate (G6P)	Sigma-Aldrich	G7879	-20°C
NADP+ Sodium Salt	Sigma-Aldrich	N0505	-20°C
Resazurin Sodium Salt	Sigma-Aldrich	R7017	4°C, protected from light
Diaphorase	Sigma-Aldrich	D5540	-20°C
G6PDH (Positive Control)	Sigma-Aldrich	G6378	-20°C
NADPH (for standard curve)	Sigma-Aldrich	N1630	-20°C
96-well black, flat- bottom microplate	Various	-	Room Temperature
Microplate reader with fluorescence capabilities	Various	-	-

Note: This is a representative list. Equivalent reagents from other suppliers can be used.

Experimental Protocols

Reagent Preparation

- G6PDH Assay Buffer (1X): Prepare a 50 mM Tris-HCl buffer, pH 7.8, containing 10 mM MgCl₂.^[4] Filter sterilize and store at 4°C.
- G6P Stock Solution (10 mM): Dissolve the appropriate amount of D-glucose 6-phosphate in G6PDH Assay Buffer. Aliquot and store at -20°C.
- NADP⁺ Stock Solution (10 mM): Dissolve the appropriate amount of NADP⁺ in G6PDH Assay Buffer. Aliquot and store at -20°C.
- Resazurin Stock Solution (1 mM): Dissolve resazurin sodium salt in DMSO. Protect from light and store at 4°C.
- Diaphorase Stock Solution (1 U/mL): Reconstitute diaphorase in G6PDH Assay Buffer. Aliquot and store at -20°C.
- NADPH Standard Stock Solution (1 mM): Dissolve NADPH in G6PDH Assay Buffer. Prepare fresh before use as NADPH is unstable.

Sample Preparation

- Cell Lysates:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in 100-200 µL of ice-cold G6PDH Assay Buffer.
 - Lyse the cells by sonication or freeze-thaw cycles.
 - Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.^[3]
 - Collect the supernatant (lysate) and keep on ice. Determine the protein concentration of the lysate.
- Tissue Homogenates:
 - Rinse tissue with ice-cold PBS to remove excess blood.
 - Homogenize the tissue in ice-cold G6PDH Assay Buffer.

- Centrifuge at 10,000 x g for 15 minutes at 4°C.[3]
- Collect the supernatant and determine the protein concentration.
- Serum and Plasma: Samples can often be directly diluted in G6PDH Assay Buffer. A 1:10 to 1:50 dilution is a good starting point.

Assay Procedure

- Prepare NADPH Standard Curve:
 - Perform serial dilutions of the NADPH Standard Stock Solution in G6PDH Assay Buffer to obtain standards ranging from 0 to 10 μM .
 - Add 50 μL of each standard to separate wells of a 96-well plate.
- Prepare Reaction Mix:
 - Prepare a master mix for the desired number of reactions. For each well, the reaction mix should contain:
 - G6PDH Assay Buffer: 40 μL
 - G6P Stock Solution (10 mM): 2 μL (Final concentration: 200 μM)
 - NADP⁺ Stock Solution (10 mM): 2 μL (Final concentration: 200 μM)
 - Resazurin Stock Solution (1 mM): 5 μL (Final concentration: 50 μM)
 - Diaphorase Stock Solution (1 U/mL): 1 μL (Final concentration: 0.01 U/mL)
- Set up the Assay Plate:
 - Add 50 μL of your prepared samples (cell lysate, tissue homogenate, or diluted serum/plasma) to the wells.
 - Include a positive control (containing a known amount of G6PDH) and a negative control (without G6PDH or sample).

- For each sample, also prepare a background control well containing the sample but no G6P in the reaction mix to account for endogenous NADPH production.
- Initiate the Reaction and Measure Fluorescence:
 - Add 50 µL of the Reaction Mix to each well containing the standards and samples. The total volume in each well will be 100 µL.
 - Mix gently by shaking the plate for 30 seconds.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.^{[2][3][4]} Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

Data Analysis and Presentation

- Calculate the rate of fluorescence increase (RFU/min) for each well.
- Subtract the rate of the background control from the corresponding sample wells.
- Plot the fluorescence of the NADPH standards against their concentrations to generate a standard curve.
- Determine the concentration of NADPH produced in each sample well using the standard curve.
- Calculate the G6PDH activity using the following formula:

$$\text{G6PDH Activity (mU/mg)} = (\text{Amount of NADPH produced (nmol)} / (\text{Incubation time (min)} \times \text{Protein amount (mg)})) \times 1000$$

One unit (U) of G6PDH is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of glucose-6-phosphate to 6-phosphoglucono-δ-lactone per minute at pH 7.8 and 37°C.

Quantitative Data Summary

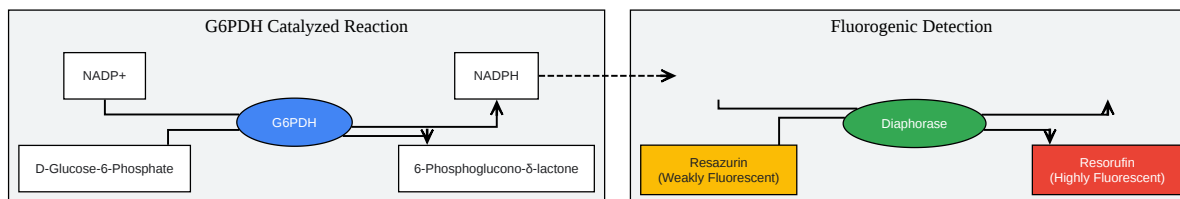
Table 1: NADPH Standard Curve

NADPH Concentration (μM)	Average Fluorescence (RFU)
0	50
1	550
2	1050
4	2050
6	3050
8	4050
10	5050

Table 2: G6PDH Activity in Different Samples

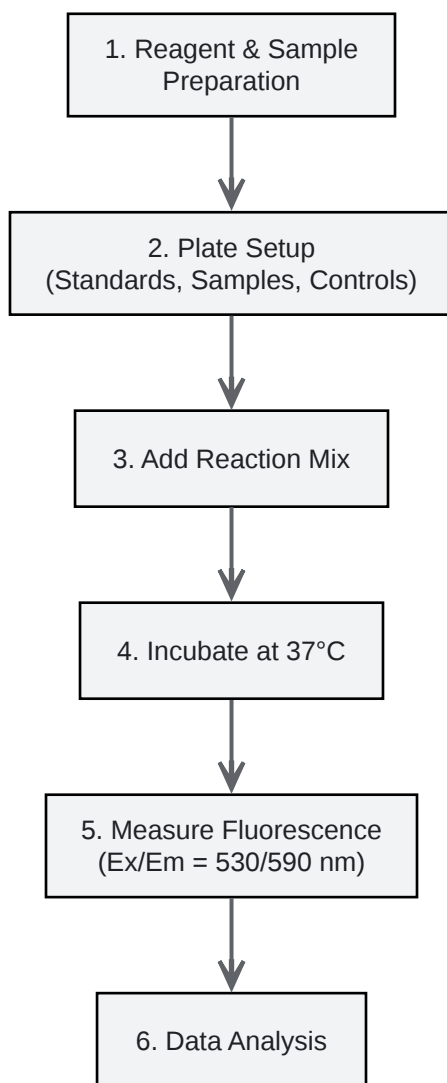
Sample	Protein Concentration (mg/mL)	Rate of Fluorescence Increase (RFU/min)	G6PDH Activity (mU/mg)
Control Cell Lysate	2.5	150	12.0
Treated Cell Lysate	2.5	75	6.0
Tissue Homogenate (Liver)	5.0	300	12.0
Serum (1:20 dilution)	N/A	50	4.0 (mU/mL)

Visualizations



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Caption: Biochemical pathway of the fluorometric G6PDH assay.



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Caption: Experimental workflow for the G6PDH fluorometric assay.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Contaminated reagents or buffer	Use fresh, high-purity reagents and water. Prepare fresh buffers.
Endogenous NADPH in sample	Run a background control for each sample without the G6P substrate and subtract this value.	
Low signal or no activity	Inactive enzyme (G6PDH or Diaphorase)	Ensure proper storage and handling of enzymes. Use a positive control to verify enzyme activity.
Incorrect buffer pH	Verify the pH of the assay buffer is optimal for G6PDH activity (typically pH 7.4-8.0).	
Incorrect wavelength settings	Check the excitation and emission wavelengths on the microplate reader.	
Non-linear standard curve	Pipetting errors	Use calibrated pipettes and ensure accurate serial dilutions.
NADPH degradation	Prepare NADPH standards fresh before each experiment.	

Conclusion

This fluorometric assay provides a robust and sensitive method for the quantification of G6PDH activity. Its adaptability to a 96-well plate format makes it ideal for high-throughput screening

applications in drug discovery and for studying the role of G6PDH in various physiological and pathological processes. By following this detailed protocol, researchers can obtain reliable and reproducible results.

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